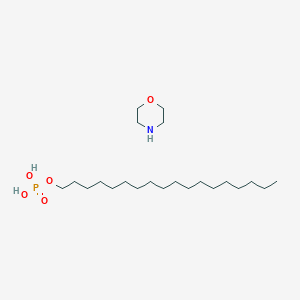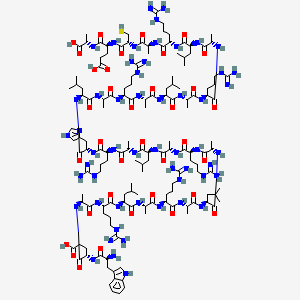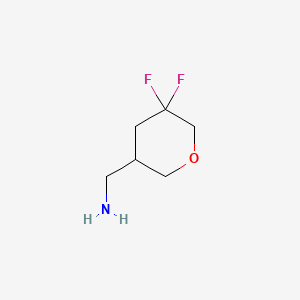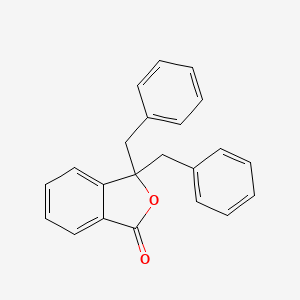![molecular formula C15H12F2O4 B14079713 3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid: is an organic compound with the molecular formula C15H12F2O4 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzoic acid and 4-methoxybenzyl alcohol.
Esterification: The 3,5-difluorobenzoic acid is first esterified with 4-methoxybenzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the functional groups.
Esterification and Hydrolysis: The carboxylic acid group can be esterified with various alcohols, and the resulting esters can be hydrolyzed back to the acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
- Substituted benzoic acids
- Aldehydes and carboxylic acids from oxidation
- Various esters from esterification reactions
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Agriculture: Explored for use in agrochemicals to enhance crop protection and yield.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 3,5-Difluoro-4-methoxyphenylacetic acid
- 4-Methoxyphenylboronic acid
- (3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid
Comparison:
- Structural Differences: While these compounds share similar functional groups, variations in the position and type of substituents lead to differences in their chemical and physical properties.
- Reactivity: The presence of different substituents affects their reactivity in chemical reactions. For example, the boronic acid derivative is more reactive in Suzuki-Miyaura coupling reactions.
- Applications: Each compound has unique applications based on its structure. For instance, 4-Methoxyphenylboronic acid is widely used in cross-coupling reactions, while 3,5-Difluoro-4-methoxyphenylacetic acid is explored for its potential pharmaceutical properties.
Propiedades
Fórmula molecular |
C15H12F2O4 |
|---|---|
Peso molecular |
294.25 g/mol |
Nombre IUPAC |
3,5-difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H12F2O4/c1-20-11-4-2-9(3-5-11)8-21-14-12(16)6-10(15(18)19)7-13(14)17/h2-7H,8H2,1H3,(H,18,19) |
Clave InChI |
MVYNPABOULVAAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)



![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)

![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)



![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)

